6-Aminoquinoline-5-carbonitrile
Overview
Description
6-Aminoquinoline-5-carbonitrile derivatives are a class of compounds that have been the subject of various studies due to their interesting chemical and physical properties. These compounds are characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and functional groups such as amino and nitrile attached at specific positions on the quinoline framework.
Synthesis Analysis
The synthesis of 6-aminoquinoline-5-carbonitrile derivatives can be achieved through different methods. For instance, a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, demonstrating the versatility of metal-catalyzed cross-coupling reactions in constructing these compounds . Additionally, a one-pot synthesis approach has been employed to create N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using a four-component reaction in a basic ionic liquid, showcasing the efficiency of multicomponent reactions in the synthesis of complex quinoline derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their chemical behavior and potential applications. For example, the crystal structure of a specific derivative, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing important conformational details such as the sofa conformations of the dihydropyridine and cyclohexene rings .
Chemical Reactions Analysis
6-Aminoquinoline-5-carbonitrile derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted into different derivatives through nucleophilic substitution reactions and cyclization steps, leading to a variety of fused heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The intramolecular charge transfer (ICT) and dual fluorescence observed in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) highlight the impact of structural planarization on the electronic properties of these molecules . Furthermore, the study of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile derivative using density functional theory calculations provided insights into its optimized structural parameters, spectroscopic properties, and nonlinear optical properties, indicating its potential as a nonlinear optical (NLO) material .
Scientific Research Applications
Synthesis and Kinase Inhibition
6-Aminoquinoline-5-carbonitrile derivatives have been studied for their role as kinase inhibitors. A notable application is in the synthesis of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, which act as irreversible inhibitors of EGFR and HER-2 kinases. These inhibitors are particularly significant in cancer treatment, with one compound (EKB-569) showing promising oral in vivo activity and undergoing clinical trials (Wissner et al., 2003).
Antimicrobial Activity
The antimicrobial properties of certain 6-aminoquinoline-5-carbonitrile derivatives have also been a subject of research. The reactivity of these compounds with various agents and their subsequent antimicrobial effects provide insights into potential medical applications (Elkholy & Morsy, 2006).
Chemical Transformations and Reactivity
Research on 6-aminoquinoline-5-carbonitrile has also focused on its chemical reactivity under various conditions. Studies have explored the reactions of related carbonitriles with different nucleophilic reagents, leading to the formation of various heterocyclic systems. These findings are significant in the field of organic synthesis and chemical engineering (Ibrahim & El-Gohary, 2016).
Development of Inhibitors for Inflammatory Diseases
Another important application is the development of inhibitors targeting Tumor Progression Loci-2 (Tpl2) kinase, which is implicated in inflammatory diseases such as rheumatoid arthritis. 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles, which selectively inhibit Tpl2 over EGFR kinase, have shown promise in reducing TNF-alpha production, a key factor in inflammation (Green et al., 2007).
Facilitation of Complex Synthesis
The compound facilitates the synthesis of complex molecules, as demonstrated by a study on the one-pot synthesis of 3-aminoquinolines and subsequent routes to benzo[b]naphthyridine-3-carbonitriles. This research highlights the versatility of 6-aminoquinoline-5-carbonitrile derivatives in synthesizing diverse chemical structures, which is crucial in pharmaceutical and synthetic chemistry (Wang et al., 2004).
Exploration of Heterocyclic Compounds
Studies have also focused on converting 6-aminoquinoline-5-carbonitrile derivatives into various heterocyclic compounds. These syntheses have implications in drug discovery and the development of new materials with potential applications in various industries (El-Dean et al., 2010).
Photophysical Properties
The photophysical properties of spiro-oxazino-quinoline derivatives synthesized from 2-aminoquinoline-3-carbonitrile have been studied. Such research is crucial in the development of materials with specific optical properties, potentially useful in sensing, imaging, and electronic applications (Rane et al., 2009).
Corrosion Inhibition
Quinoline derivatives, including those related to 6-aminoquinoline-5-carbonitrile, have been evaluated as corrosion inhibitors for metals. This application is significant in industrial processes and maintenance, providing insights into new materials for protecting metals in corrosive environments (Singh et al., 2016).
Safety And Hazards
6-Aminoquinoline-5-carbonitrile is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-aminoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCIBXGKTGBHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C#N)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363650 | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-5-carbonitrile | |
CAS RN |
54398-51-5 | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.